Cas no 2634687-81-1 ((4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole))

2634687-81-1 structure
Nom du produit:(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) Propriétés chimiques et physiques
Nom et identifiant
-
- (4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- E75093
- (4R)-4-benzyl-2-{2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl}-4,5-dihydro-1,3-oxazole
- AKOS040767669
- BS-46158
- (4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydrooxazol-2-yl]-2-(4-tert-butylphenyl)-1-[(4-tert-butylphenyl)methyl]ethyl]-4,5-dihydrooxazole
- (4R)-4-benzyl-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole
- 2634687-81-1
-
- Piscine à noyau: 1S/C43H50N2O2/c1-41(2,3)35-21-17-33(18-22-35)27-43(28-34-19-23-36(24-20-34)42(4,5)6,39-44-37(29-46-39)25-31-13-9-7-10-14-31)40-45-38(30-47-40)26-32-15-11-8-12-16-32/h7-24,37-38H,25-30H2,1-6H3/t37-,38-/m1/s1
- La clé Inchi: AWYMMKAJDBJCQW-XPSQVAKYSA-N
- Sourire: O1C([H])([H])[C@@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])N=C1C(C1=N[C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])O1)(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Propriétés calculées
- Qualité précise: 626.38722884g/mol
- Masse isotopique unique: 626.38722884g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 47
- Nombre de liaisons rotatives: 12
- Complexité: 953
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 10.6
- Surface topologique des pôles: 43.2
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1252797-250mg |
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
2634687-81-1 | 97% | 250mg |
$110 | 2024-06-05 | |
Aaron | AR01XDKN-1g |
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
2634687-81-1 | 95% | 1g |
$216.00 | 2025-02-12 | |
1PlusChem | 1P01XDCB-1g |
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
2634687-81-1 | 97% 99%ee | 1g |
$198.00 | 2024-05-08 | |
1PlusChem | 1P01XDCB-250mg |
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
2634687-81-1 | 97% 99%ee | 250mg |
$50.00 | 2024-05-08 | |
Aaron | AR01XDKN-100mg |
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
2634687-81-1 | 95% | 100mg |
$25.00 | 2025-02-12 | |
Aaron | AR01XDKN-250mg |
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
2634687-81-1 | 95% | 250mg |
$55.00 | 2025-02-12 | |
Aaron | AR01XDKN-5g |
(4R,4'R)-2,2'-(1,3-BIS(4-(TERT-BUTYL)PHENYL)PROPANE-2,2-DIYL)BIS(4-BENZYL-4,5-DIHYDROOXAZOLE) |
2634687-81-1 | 95% | 5g |
$1077.00 | 2025-03-07 | |
eNovation Chemicals LLC | Y1252797-1g |
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
2634687-81-1 | 97% | 1g |
$260 | 2025-02-24 | |
eNovation Chemicals LLC | Y1252797-250mg |
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
2634687-81-1 | 97% | 250mg |
$110 | 2025-02-24 | |
eNovation Chemicals LLC | Y1252797-250mg |
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
2634687-81-1 | 97% | 250mg |
$110 | 2025-02-25 |
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) Littérature connexe
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
2634687-81-1 ((4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)) Produits connexes
- 2171829-29-9(1-4-(2-methylpropoxy)phenylethane-1-sulfonyl fluoride)
- 1016745-43-9(1-(6-chloropyridin-3-yl)methyl-4-ethylpiperazine)
- 2035001-03-5((2E)-4-{1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylformamido}-N-methylbut-2-enamide)
- 2679929-02-1((3R)-4-(benzyloxy)-3-(trifluoroacetamido)butanoic acid)
- 1116059-82-5(1-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea)
- 2243509-08-0(2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride)
- 1214357-14-8(4-Chloro-2'-fluorobiphenyl-2-carboxylic acid)
- 1205749-29-6(3-(Azetidin-3-yl)propanenitrile)
- 1400765-32-3(4-[(azetidin-3-yl)methyl]pyridine)
- 709011-05-2(N-2-(3,5-dimethylphenoxy)ethyl-3-phenylpropanamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:2634687-81-1)(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Pureté:99%
Quantité:1g
Prix ($):222.0